APC K1310D is a missense variant located on chromosome 5 in the APC gene. The following table summarizes its key molecular identifiers based on the RefSeq database (Genome Build GRCh38/hg38) [1].
| Attribute | Details |
|---|---|
| Gene | APC (Adenomatous Polyposis Coli) |
| Variant Type | Missense |
| gDNA Change | chr5:g.112839522_112839524delAAGinsGAC |
| cDNA Change | c.3928_3930delAAGinsGAC |
| Protein Change | p.Lys1310Asp (K1310D) |
| Protein Effect | Unknown [1] |
This variant lies within a protein region responsible for downregulation via ubiquitination. However, as of the latest data (May 2025), the K1310D variant has not been functionally characterized in the scientific literature, and its concrete effect on APC protein function remains unknown [1].
The APC protein is a critical tumor suppressor and a core component of the β-catenin destruction complex. Its main function is to target β-catenin for proteasomal degradation, thereby negatively regulating the Wnt signaling pathway. Truncating mutations in APC are a hallmark of most colorectal cancers (CRC) [2].
The diagram below illustrates the role of wild-type APC in the Wnt signaling pathway and the potential implications of the K1310D variant's location.
The search results indicate a significant gap in knowledge regarding this specific variant.
To functionally characterize the APC K1310D variant, the following experimental approach is recommended:
In Vitro Functional Assays:
Protein Interaction Studies:
Cell Phenotyping:
The Adenomatous Polyposis Coli (APC) protein is a critical tumor suppressor and a key negative regulator of the Wnt signaling pathway. Its primary mechanism of action involves forming a "destruction complex" to control the cellular levels of the transcriptional co-activator β-catenin [1] [2].
In the absence of a Wnt signal, APC works with other proteins to form a destruction complex that targets β-catenin for degradation. The table below outlines the core components and their functions.
| Component | Role in the Destruction Complex |
|---|---|
| APC | Scaffold protein; enhances GSK3 activity; recruits β-catenin via its 15- and 20-amino acid repeats; contains SAMP repeats for Axin binding [1] [2]. |
| Axin | Central scaffold; polymerizes to form the complex's backbone; binds β-catenin, APC, GSK3, and CK1 [2]. |
| GSK3 | Constitutively active kinase; phosphorylates β-catenin (primed by CK1), creating a degradation signal [1]. |
| CK1 | Kinase; performs the initial "priming" phosphorylation of β-catenin [2]. |
| β-Catenin | Key signaling molecule; when phosphorylated by the complex, is targeted for ubiquitination and proteasomal degradation [1] [2]. |
This complex facilitates the sequential phosphorylation of β-catenin by CK1 and GSK3. The phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its ubiquitylation and subsequent degradation by the proteasome. This process keeps cytoplasmic and nuclear β-catenin levels low, ensuring Wnt target genes remain silenced [1] [2].
Recent research has revealed that APC's function is more dynamic than simply being a static scaffold. It plays two essential, GSK3-regulated roles to make the destruction complex highly efficient [2]:
| Role | Mechanistic Description | Key Domains/Motifs |
|---|---|---|
| 1. Promotes Efficient Complex Assembly | Acts as a "catalyst" for Axin multimerization, facilitating the rapid assembly and disassembly of the destruction complex. This increases the throughput of β-catenin processing [2]. | SAMP repeats (bind Axin's RGS domain); Armadillo repeats [2]. |
| 2. Regulates Phospho-β-Catenin Handoff | A dynamic, GSK3-regulated interaction is critical for transferring phosphorylated β-catenin to the downstream degradation machinery. Disruption is a key oncogenic event [2]. | 20-amino acid repeat 2 (R2); Motif B [2]. |
Somatic mutations in the APC gene are the initiating event in approximately 80% of colorectal cancers. Most cancer-associated mutations are truncations that delete the Axin-binding SAMP repeats and the R2 and B motifs.
The following diagram illustrates the Wnt signaling pathway and the critical role of the APC-containing destruction complex.
The Wnt/β-Catenin signaling pathway in normal and APC-mutated states.
To empirically study APC's mechanism, the following experimental approaches, derived from the search results, are commonly used [1]:
Objective: To assess the protein-protein interactions within the destruction complex, particularly under Wnt stimulation.
Objective: To evaluate the functional output of the destruction complex by measuring β-catenin levels and phosphorylation status.
Objective: To measure the transcriptional activity of the Wnt pathway and validate protein function.
APcK110, chemically defined as 4-{7-(3,5-Dimethyloxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl}-4-fluoro]benzene, is a small-molecule inhibitor that targets the Kit receptor and its mutant forms [1].
The diagram below illustrates how this compound inhibits the Kit signaling pathway and induces apoptosis in leukemia cells.
This compound demonstrates potent activity against AML cell lines and primary patient samples, with key quantitative findings summarized below.
| Experimental Model/System | Key Findings and Quantitative Results |
|---|
| Mastocytosis Cell Line (HMC1.2) Harbors KITV560G and KITD816V mutations | Inhibits proliferation in a dose-dependent manner [1]. | | AML Cell Lines (OCI/AML3) Wild-type KIT, SCF-responsive | • Potently inhibits proliferation [1]. • More potent than imatinib and dasatinib; at least as potent as cytarabine [1]. | | Primary AML Blasts Patient-derived samples, including with KITD816V | Inhibits proliferation in clonogenic assays, but does not affect proliferation of normal colony-forming cells [1]. | | In Vivo OCI/AML3 Xenograft Model NOD-SCID mice | Survival of this compound-treated mice was significantly longer than in the PBS control group (p=0.02) [2]. |
Key methodologies from foundational this compound studies provide a protocol framework for researchers.
| Protocol Category | Specific Details from Key Experiments |
|---|
| In Vitro Proliferation (MTT) Assay | • Cells: HMC1.2, OCI/AML3, OCIM2 [1]. • Procedure: Cells plated at 5 x 104 cells/well, treated with this compound, imatinib, or dasatinib [1]. • Measurement: Viability assessed using an MTT-based system [1]. | | Immunoblotting (Western Blot) | • Targets: Phospho-Kit, Stat3, Stat5, Akt; total protein; cleavage of Caspase-3 and PARP [1]. • Purpose: Confirm target inhibition and apoptosis induction [1]. | | Primary Cell Clonogenic Assay | • Samples: Bone marrow from AML patients and healthy volunteers [1]. • Culture: Cells plated in methylcellulose with cytokines, treated with this compound [1]. • Output: Colonies counted after incubation [1]. | | In Vivo Efficacy Study | • Model: NOD-SCID mice irradiated and injected with OCI/AML3 cells [1] [2]. • Dosing: this compound or PBS injected intraperitoneally every other day, starting 10 days post-cell injection [2]. • Endpoint: Survival analysis via Kaplan-Meier estimates [2]. |
The experimental workflow for the in vivo xenograft model is visualized below.
This compound represents a promising therapeutic candidate for KIT-mutated cancers, particularly core-binding factor AML [1]. Its selectivity for leukemic blasts over normal colony-forming cells is a key advantage [1]. The research community supports further evaluation in toxicology and clinical studies [2].
The research indicates that APC compounds like S-NC-2 induce apoptosis in tumor cells through a mechanism initiated at the cell membrane's death receptors [1].
The diagram below summarizes this core signaling pathway.
The following table summarizes the core experimental evidence that supports the described mechanism of APC-induced apoptosis [1].
| Experimental Aspect | Key Findings for S-NC-2 (an APC compound) |
|---|---|
| Caspase Activation & PARP Cleavage | Activation of caspase-8 and -3; cleavage of PARP in Jurkat, BJAB, SKW6.4 cells. |
| Death Receptor Dependence | Resistance observed in Fas-receptor defective (FADDdn BJAB) and Fas-receptor lacking (K562) cells. |
| Death Receptor Localization | Treatment induced clustering of death receptors and co-localization of Fas with caveolin in lipid rafts (Jurkat cells). |
| Mitochondrial Involvement | Breakdown of mitochondrial membrane potential; prevented by Bcl-2 overexpression in Jurkat (Type II) but not SKW6.4 (Type I) cells. Cleavage of Bid was observed. |
The mechanistic insights for S-NC-2 were derived from a series of experiments using established cancer cell lines [1].
The term "APC" in your query can refer to different biological entities. To find more precise information on APC-K110, you may need to:
Here is a summary of key experimental findings and the methodologies used in the foundational studies.
| Experimental Model | Key Findings | Detailed Methodology |
|---|---|---|
| In vitro (Cell lines) | Inhibited proliferation of HMC1.2 & OCI/AML3 cells; more potent than imatinib/dasatinib; induced caspase-3/PARP cleavage [1]. | Cells treated with APcK110; proliferation measured via MTT assay; apoptosis assessed by Western Blot for caspase-3/PARP cleavage; Kit phosphorylation inhibition also confirmed by Western Blot [1]. |
| In vitro (Primary cells) | Inhibited proliferation of primary AML blasts in clonogenic assays; did not affect normal colony-forming cells [1]. | Primary AML blasts from patient marrow samples plated in clonogenic assays with this compound [1]. |
| In vivo (Mouse model) | Significantly extended survival in OCI/AML3 xenograft mouse model (p=0.02) [2] [3]. | NOD-SCID mice irradiated and injected intravenously with OCI/AML3 cells; 10 days later, treated with this compound or PBS intraperitoneally every other day; survival monitored [2] [3]. |
Based on the study by Faderl et al. (2009), the diagram below illustrates the proposed mechanism of action of this compound in AML cells [1].
This compound inhibits Kit, blocking survival signals and inducing apoptosis.
The preclinical data suggests this compound is a potent and specific Kit inhibitor with promising anti-AML activity. Its ability to spare normal colony-forming cells in vitro indicates a potential for a favorable therapeutic index [1]. The researchers concluded that this compound and similar compounds should be evaluated in clinical trials [1] [2] [3].
It is important to interpret these findings within the broader AML treatment landscape, which has advanced significantly with other targeted therapies [4] [5]. The prognosis for AML subtypes with KIT mutations, particularly Core Binding Factor (CBF) AML, remains an area of focus, and targeting Kit is a validated strategy [4] [1].
The diagram below illustrates the established sequence of events in APC-mediated, transcription-independent apoptosis.
This pathway functions independently of APC's well-known role in the Wnt signaling pathway and β-catenin degradation [1].
The table below summarizes the critical functional elements within the APC protein related to this apoptotic function.
| Protein Region/Mutation | Functional Significance | Consequence |
|---|---|---|
| Amino-terminal domain (aa 1-760/777) | Apoptosis-accelerating region; stable caspase cleavage product [1]. | When released, is necessary and sufficient to accelerate cell death. |
| Aspartic Acid 777 (D777) | Critical residue for group II caspase cleavage [1]. | Mutation (e.g., to alanine) blocks cleavage and abolishes apoptosis acceleration. |
| Truncated APC (found in some cancers) | Lacks the caspase cleavage site and the N-terminal domain [1]. | Resistant to caspase cleavage; unable to promote apoptosis, contributing to tumor survival. |
Key experimental findings that established this pathway include:
This specific function of APC is part of a broader and complex network of caspase-regulated cell death. Other key players include:
Future research directions could involve:
The following table consolidates the key findings on APcK110's activity. The primary screening was conducted by Ambit Biosciences against a panel of 240 human kinases [1].
| Aspect | Details & Quantitative Data |
|---|---|
| Primary Target | Kit (c-KIT), including the D816V mutant [1]. |
| Other Inhibited Kinases | TGFBR2, MEK2, p38 gamma, RET, MEK4, MAP4K5, MAP4K4, Aurora kinase B, PKC alpha [1]. |
| Cellular Potency (IC₅₀) | More potent than imatinib and dasatinib in inhibiting proliferation of OCI/AML3 cells (wild-type KIT) [1]. |
| Mechanism of Action | Inhibits phosphorylation of Kit, Stat3, Stat5, and Akt. Induces apoptosis via cleavage of caspase 3 and PARP [1]. |
| Selectivity | Inhibits proliferation of primary AML blasts but does not affect normal colony-forming cells [1]. |
Here is a deeper look into the experimental models and methods used to generate the data above.
The signaling pathway diagram below illustrates how this compound exerts its effects in KIT-driven cells.
This compound inhibits KIT signaling, leading to reduced proliferation and induction of apoptosis. The experimental workflow for profiling this compound combined high-throughput biochemical screening with functional validation in cellular models.
This compound profiling workflow from initial kinase screening to cellular validation.
This protocol is adapted from a 2023 study that used a non-radioactive, thiophosphorylation-based method to assay ALPK1 kinase activity [1].
The assay detects kinase activity by leveraging the ability of ALPK1 to transfer a thiophosphate group from the ATP analog ATPγS to its substrate protein. The thiophosphorylated protein is then alkylated with p-nitrobenzyl mesylate (PNBM), creating a thioester that can be specifically detected via western blot using an anti-thiophosphate ester antibody [1].
The table below summarizes the core components needed for this assay.
| Component | Description/Specification |
|---|---|
| Kinase Source | Immunoprecipitated myc-hALPK1 from transfected HEK293 cell lysates [1]. |
| Substrate | Purified GST-TIFA protein [1]. |
| ATP Analog | ATPγS (Adenosine 5'-O-[gamma-thio]triphosphate) [1]. |
| Alkylating Agent | p-nitrobenzyl mesylate (PNBM) [1]. |
| Key Antibody | Anti-thiophosphate ester (pTE) antibody for western blot detection [1]. |
| Essential Equipment | Thermo-mixer (for 37°C incubation), equipment for SDS-PAGE and Western Blot [1]. |
The experimental workflow involves preparing the kinase, running the reaction, and detecting the product, as illustrated below.
Detailed Steps:
A successful assay will show a clear band for the substrate (e.g., GST-TIFA) in the lane where all components (ALPK1, ATPγS, PNBM) were present. The study confirmed that this signal depends on ALPK1 kinase activity and is induced by the presence of its specific activator, ADP-heptose (ADPH) [1].
The core methodology of this protocol can be adapted for other kinases. The key is to replace the specific kinase and substrate.
When establishing or adapting an in vitro kinase assay, keep the following points in mind:
The tables below summarize key methodologies for assessing cell proliferation, drawing from experiments that investigated the roles of proteins like PACT in prostate cancer and PI3K p110α in lymphocytes [1] [2] [3]. While the molecular targets differ, the core techniques are universally applicable.
Table 1: End-Point and Real-Time Proliferation Assays
| Assay Type | Method Description | Key Steps and Reagents | Application Example |
|---|
| End-Point Cell Viability (Cell Titer Assay) | Colorimetric measurement of metabolic activity in viable cells at a single time point [3]. | 1. Seed cells in culture plates. 2. Apply experimental treatment. 3. Add MTS/PMS or similar reagent. 4. Measure absorbance at 490nm after incubation [1]. | Used to confirm that PACT depletion reduces prostate cancer cell proliferation [3]. | | Real-Time Cell Proliferation (xCELLigence) | Continuous, label-free monitoring of cell proliferation by measuring electrical impedance across microelectrodes on the plate bottom [3]. | 1. Establish a baseline measurement with media alone. 2. Seed cells and initiate continuous monitoring. 3. Data is represented as a Cell Index over time [3]. | Demonstrated a reduction in proliferation rate of PCa cells after PACT knockdown [3]. |
Table 2: Gene Manipulation and Complementary Assays
| Method | Protocol Overview | Application Example |
|---|---|---|
| siRNA-Mediated Gene Knockdown | Transient transfection of target-specific siRNA (e.g., using lipofection) into cells in exponential growth. Controls include a non-targeting siRNA (si-NC) and an empty plasmid vector [4] [3]. | Achieved >70% knockdown of PACT at both RNA and protein levels in LNCaP and C4-2B cell lines [3]. |
| CRISPR-Cas9 Gene Knockout | Creation of stable knockout cell lines using CRISPR-Cas9 genome editing. Knockout is confirmed via PCR and DNA sequencing, followed by validation of protein loss via western blot [3]. | Generation of LNCaP PACT knockout clonal cell lines to study long-term functional effects [3]. |
| Colony Formation Assay | Cells are seeded at low density and cultured for a extended period (e.g., 10-14 days) to allow for colony formation. Colonies are then fixed, stained (e.g., with crystal violet), and counted [3]. | Used to show that PACT knockout cells form significantly fewer colonies than parental cells, indicating reduced long-term proliferative capacity [3]. |
Although your search for "APcK110" did not return results, understanding the signaling context is critical. In cancers like colorectal cancer (CRC), mutations in key pathways are primary drivers of uncontrolled cell proliferation. The following diagram illustrates the core Wnt/β-catenin pathway, which is frequently dysregulated.
This pathway is critically regulated by the APC (Adenomatous Polyposis Coli) protein. In normal cells (Wnt OFF), APC is part of a "destruction complex" that targets β-catenin for degradation, keeping proliferation in check [4] [5]. In many cancers, particularly colorectal cancer, mutations in the APC gene cause dysregulation of this pathway. This leads to β-catenin accumulation and uncontrolled transcription of pro-proliferation genes like Survivin, which in turn activates kinases such as Aurora-B to drive mitosis [4] [6].
Since a direct protocol was not available, here is a logical framework to develop your own application notes for the this compound assay, based on standard practices in the field.
This compound is a novel small molecule inhibitor targeting the Kit receptor tyrosine kinase, demonstrating significant pro-apoptotic activity in hematological malignancies and solid tumor models. As a therapeutic candidate, this compound exhibits potent antiproliferative effects through induction of caspase-dependent apoptosis, making it a promising agent for targeted cancer therapy development. The compound [4-{7-(3,5-Dimethyloxyphenyl)-1H-pyrazolo[3,4-b]pyridin-6-yl}-4-fluoro]benzene effectively inhibits Kit phosphorylation and downstream signaling pathways, including STAT3, STAT5, and AKT, leading to programmed cell death in susceptible cancer cells [1].
The apoptotic pathway induced by this compound involves both intrinsic and extrinsic mechanisms, characterized by mitochondrial membrane potential changes, phosphatidylserine externalization, and caspase activation. Understanding the appropriate detection methods for this compound-induced apoptosis is crucial for researchers evaluating its efficacy, mechanism of action, and potential therapeutic applications. These application notes provide standardized protocols and methodological guidance for detecting and quantifying this compound-induced apoptosis in various experimental models, ensuring reproducible and reliable results across different laboratory settings [1] [2].
This compound demonstrates potent inhibition of Kit tyrosine kinase activity, with additional activity against a selective panel of other kinases. Kinase profiling conducted by Ambit Biosciences against a library of 240 human kinases revealed that this compound primarily targets Kit and the KIT (D816V) mutant, with additional inhibition of several other kinases including TGFBR2, MEK2, p38 gamma, RET, MEK4, MAP4K5, MAP4K4, Aurora kinase B, and PKC alpha [1]. This multi-kinase inhibition profile contributes to its potent pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML) and mastocytosis models.
The compound has demonstrated significant efficacy in both in vitro and in vivo models. In cellular proliferation assays, this compound inhibited growth of the mastocytosis cell line HMC1.2 (which carries both V560G and D816V KIT mutations) and the SCF-responsive AML cell line OCI/AML3 in a dose-dependent manner. Notably, this compound proved to be a more potent inhibitor of OCI/AML3 proliferation than clinically used Kit inhibitors imatinib and dasatinib, and at least as potent as cytarabine, a standard chemotherapeutic agent [1]. This robust activity underscores the importance of reliable apoptosis detection methods when evaluating this compound in preclinical studies.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | Inhibition Level | Cellular Consequences |
|---|---|---|
| Kit (wild-type) | Primary target | Disruption of survival signaling in cancer cells |
| KIT (D816V) mutant | Primary target | Efficacy in mutation-driven cancers |
| TGFBR2 | Secondary target | Potential modulation of tumor microenvironment |
| MEK2 | Secondary target | Inhibition of MAPK signaling pathway |
| p38 gamma | Secondary target | Stress response pathway modulation |
| RET | Secondary target | Potential activity in RET-driven cancers |
| Aurora kinase B | Secondary target | Mitotic disruption and genomic instability |
| PKC alpha | Secondary target | Modulation of cell adhesion and migration |
Detecting apoptosis in this compound-treated cells requires complementary approaches that capture different aspects of the apoptotic process. The most relevant methods for evaluating this compound-induced apoptosis include caspase activity assays, phosphatidylserine exposure detection (Annexin V staining), mitochondrial membrane potential assessment, and DNA fragmentation analysis. Each method targets specific biochemical events in the apoptotic cascade, providing distinct yet interconnected information about the cell death process [3] [4].
The temporal sequence of apoptotic events dictates the appropriate choice of detection method based on experimental objectives. Early apoptosis is characterized by phosphatidylserine externalization and caspase activation, while later stages involve DNA fragmentation and loss of membrane integrity. For this compound studies, combining multiple detection methods provides a comprehensive understanding of its pro-apoptotic activity. The selection of specific techniques should consider the experimental timeline, equipment availability, and required throughput capacity, with each method offering distinct advantages and limitations in sensitivity, specificity, and quantitative capability [5].
Table 2: Comparison of Apoptosis Detection Methods for this compound Studies
| Detection Method | Target | Detection Window | Throughput | Key Advantages |
|---|---|---|---|---|
| Caspase-3/7 Activity | Executioner caspases | Mid-stage apoptosis | High | High sensitivity, compatible with HTS |
| Annexin V/PI Staining | PS externalization/membrane integrity | Early to late apoptosis | Medium | Distinguishes early vs. late apoptosis |
Caspase-3/7 activation represents a committed step in the apoptotic cascade, making it an ideal marker for detecting this compound-induced apoptosis. This protocol utilizes a luminescent caspase-3/7 substrate that provides high sensitivity and compatibility with high-throughput screening formats. The assay is based on the cleavage of a proluminescent caspase-3/7 substrate containing the DEVD sequence, which is released upon caspase activation and generates a luminescent signal in the presence of luciferase [3].
Cell Preparation and Treatment: Harvest exponentially growing cells and seed in white-walled 96-well plates at a density of 5,000-20,000 cells per well in 100 μL culture medium. Allow cells to adhere overnight (if adherent) or settle (if suspension). Prepare serial dilutions of this compound in culture medium, typically ranging from 0.1 μM to 10 μM, based on reported IC50 values. Include vehicle control (DMSO at equivalent concentration) and positive control (e.g., 1-10 μM staurosporine) [1] [3].
Compound Exposure: Add 100 μL of this compound dilutions or controls to cells, resulting in final desired concentrations. Incubate cells for predetermined time points (typically 6-24 hours) at 37°C in a humidified 5% CO2 incubator.
Caspase Detection: Equilibrate Caspase-Glo 3/7 Reagent to room temperature. Add 100 μL of Caspase-Glo 3/7 Reagent directly to each well containing 100 μL of cell culture medium. Mix contents gently using a plate shaker for 30 seconds to ensure homogeneous distribution.
Incubation and Measurement: Incubate plate at room temperature for 30-90 minutes to allow luminescent signal development. Measure luminescence using a plate-reading luminometer with integration time of 0.5-1 second per well.
Data Analysis: Calculate relative caspase activity by normalizing luminescence values of treated samples to vehicle controls. Dose-response curves can be generated to determine EC50 values for this compound-induced caspase activation.
This protocol can be scaled to 384-well format for higher throughput screening by adjusting volumes proportionally (e.g., 25 μL cells + 25 μL reagent). The luminescent signal is stable for several hours, allowing flexibility in processing multiple plates [3].
The Annexin V binding assay detects phosphatidylserine (PS) externalization to the outer leaflet of the plasma membrane, an early event in apoptosis. When combined with propidium iodide (PI), which stains DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells), this method allows discrimination between viable, early apoptotic, and late apoptotic/necrotic cell populations. This protocol is optimized for flow cytometric analysis of this compound-treated cells [6] [4] [7].
Cell Treatment and Harvest: Treat cells with this compound at desired concentrations and time points (typically 6-48 hours). Include untreated controls and positive controls (e.g., 1 μM staurosporine for 4-6 hours). Harvest cells by gentle centrifugation (300 × g for 5 minutes) and wash once with cold PBS [6].
Cell Staining: Resuspend cell pellet in 1X Annexin V binding buffer at approximately 1 × 10^6 cells/mL. Aliquot 100 μL of cell suspension (1 × 10^5 cells) into flow cytometry tubes. Add fluorescently conjugated Annexin V (typically 1-5 μL per test) and 1 μL of PI staining solution (20 μg/mL). Mix gently and incubate for 15-30 minutes at room temperature in the dark.
Sample Analysis: Add 400 μL of 1X Annexin V binding buffer to each tube to stop the reaction. Analyze samples by flow cytometry within 1 hour using appropriate laser and filter settings for the fluorescent conjugates. For FITC-conjugated Annexin V, use 488 nm excitation and 530 nm emission; for PI, use 488 nm excitation and >575 nm emission.
Data Interpretation: Establish quadrants on dot plots using appropriate controls: unstained cells, Annexin V single stain, PI single stain, and double-stained positive control. Viable cells are Annexin V-negative/PI-negative; early apoptotic cells are Annexin V-positive/PI-negative; late apoptotic cells are Annexin V-positive/PI-positive; necrotic cells are Annexin V-negative/PI-positive.
For optimal results, process samples quickly and keep them on ice after staining to prevent progression of apoptosis. The assay should be optimized for each cell type, as incubation times and reagent concentrations may require adjustment [6] [4].
The pro-apoptotic effect of this compound is mediated through its inhibition of Kit and downstream signaling pathways. Kit is a transmembrane receptor tyrosine kinase that serves as the receptor for stem cell factor (SCF). Upon ligand binding, Kit dimerizes and undergoes autophosphorylation, activating downstream pathways including PI3K/AKT, Ras/MAPK, and JAK/STAT systems, which promote cell survival and proliferation [1] [2]. This compound effectively inhibits Kit phosphorylation, leading to decreased phosphorylation of Stat3, Stat5, and Akt, ultimately inducing caspase-dependent apoptosis.
The following diagram illustrates the key signaling pathways affected by this compound and their connection to apoptosis induction:
Diagram 1: this compound mechanism of action through Kit inhibition and apoptosis induction
This compound induces apoptosis through the intrinsic mitochondrial pathway, characterized by caspase-9 activation, which subsequently activates executioner caspases-3 and -7. This is evidenced by the cleavage of caspase-3 and its substrate PARP in this compound-treated cells [1]. The compound's ability to inhibit multiple kinases may contribute to its potent pro-apoptotic activity, as simultaneous disruption of several survival pathways creates synthetic lethality in susceptible cancer cells.
Dose-dependent effects are a key indicator of this compound-specific apoptosis induction. When treating cells with this compound, researchers should observe a clear concentration-response relationship, with higher compound concentrations resulting in increased apoptotic markers. Typical working concentrations range from 0.1 μM to 10 μM, with significant apoptosis induction often observed at 1-5 μM after 24-48 hours of treatment [1]. Time-course experiments are essential to capture the progression of apoptotic events, with phosphatidylserine exposure typically detectable within 4-8 hours, caspase activation within 8-12 hours, and DNA fragmentation appearing after 12-24 hours of treatment.
Data normalization is critical for accurate interpretation of apoptosis assays. Results should be normalized to vehicle-treated controls (typically DMSO at equivalent concentration) and compared to appropriate positive controls (e.g., staurosporine for caspase activation, camptothecin for Annexin V staining). For caspase activity assays, results are typically expressed as fold-increase over baseline activity in untreated cells. For Annexin V/PI staining, data should be presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) with statistical significance determined through replicate experiments (minimum n=3) [3] [4].
Low Signal-to-Noise Ratio in Caspase Assays: Ensure cells are in logarithmic growth phase at time of treatment. Optimize cell density and treatment duration. Confirm reagent stability and proper storage conditions.
High Background in Annexin V Staining: Use freshly prepared binding buffer with correct calcium concentration. Minimize processing time between staining and analysis. Include proper controls to set compensation and gating.
Variable Response Between Experiments: Maintain consistent cell culture conditions and passage numbers. Use freshly prepared this compound stock solutions to avoid compound degradation. Standardize treatment and harvesting protocols across experiments.
Excessive Necrotic Cell Death: Reduce this compound concentration or shorten treatment duration. Confirm compound solubility in culture medium and avoid precipitation.
This compound has demonstrated significant activity in preclinical models of acute myeloid leukemia (AML) and mastocytosis. In vivo studies using xenograft mouse models have shown that this compound treatment significantly prolongs survival in mice transplanted with OCI/AML3 cells [2]. The compound's ability to induce apoptosis in primary AML blasts while having minimal effects on normal colony-forming cells highlights its potential therapeutic window [1].
The apoptosis detection methods outlined in this document are essential for mechanistic studies, dose optimization, and combination therapy screening involving this compound. These protocols can be adapted for high-throughput screening of this compound analogs or for evaluating synergistic effects with conventional chemotherapeutic agents. Furthermore, the standardized approaches facilitate comparison of results across different laboratories and experimental systems, accelerating the development of this promising therapeutic candidate.
Background Acute Myeloid Leukemia (AML) remains a therapeutic challenge. The receptor tyrosine kinase Kit (CD117) is expressed on most AML blasts and represents a promising therapeutic target, even in the absence of gain-of-function mutations [1] [2]. APcK110 is a novel small-molecule inhibitor that targets Kit and demonstrates significant pro-apoptotic and anti-proliferative activity in AML models [1].
Key Findings in OCI-AML3 Cells The OCI-AML3 cell line (wild-type for KIT) is a relevant model for AML studies and is characterized by mutations in NPM1, DNMT3A, and NRAS [3]. Research shows that this compound exerts a potent anti-leukemic effect on this cell line through multiple mechanisms:
The following table summarizes the experimental evidence for this compound's activity in OCI-AML3 cells.
| Experimental Model | Key Finding | Significance / Outcome |
|---|---|---|
| In Vitro Proliferation [1] | Dose-dependent inhibition of proliferation | More potent than imatinib & dasatinib; at least as potent as cytarabine |
| Western Blot Analysis [1] | Inhibition of Kit, Stat3, Stat5, and Akt phosphorylation | Confirms on-target activity and disruption of downstream survival signals |
| Apoptosis Assay [1] | Cleavage of caspase-3 and PARP | Confirms activation of caspase-dependent apoptotic pathway |
| In Vivo Xenograft [2] | Significant extension of mouse survival | Validates anti-leukemic efficacy in a complex, in vivo system |
Based on the methodologies from the primary literature, here are detailed protocols for key experiments assessing this compound activity.
This protocol is used to determine the anti-proliferative and cytotoxic effects of this compound.
This protocol assesses the induction of apoptosis by detecting the cleavage of key effector proteins.
This protocol evaluates the anti-leukemic activity of this compound in an animal model.
The experimental workflow for evaluating this compound from in vitro assays to in vivo validation is summarized in the following diagram.
This compound directly inhibits the Kit receptor, blocking critical downstream survival and proliferation pathways and ultimately triggering programmed cell death. This mechanism is visualized below.
This compound is a novel small-molecule inhibitor targeting the Kit receptor tyrosine kinase [1]. Kit plays a crucial role in hematopoiesis, and gain-of-function mutations are associated with a worse prognosis in a subset of acute myeloid leukemia (AML) patients, particularly those with core-binding factor leukemias [1]. This compound demonstrates potent anti-leukemic activity by inhibiting Kit phosphorylation and its downstream signaling pathways, leading to suppressed proliferation and induced apoptosis in mastocytosis and AML cell lines, as well as in primary AML patient samples [1].
The biological activity of this compound was characterized through a series of standardized assays. The key quantitative findings from the foundational study are summarized in the following tables for easy comparison.
Table 1: Summary of this compound In Vitro Efficacy
| Assay Type | Cell Line / Sample | Key Finding | Quantitative Result / Potency |
|---|---|---|---|
| Proliferation (MTT) | HMC1.2 mastocytosis cells | Dose-dependent inhibition | IC50 not specified, but significant inhibition observed [1] |
| Proliferation (MTT) | OCI/AML3 cells (SCF-responsive) | Dose-dependent inhibition; compared to standard therapies | More potent than imatinib & dasatinib; at least as potent as cytarabine [1] |
| Clonogenic Assay | Primary AML blasts (n=12) | Inhibited colony formation | Proliferation inhibited in patient samples [1] |
| Clonogenic Assay | Normal colony-forming cells (n=5) | Minimal effect on healthy cells | No significant inhibition of proliferation [1] |
| Kinase Profiling | 240 kinase panel | High selectivity for Kit | Also inhibited KIT(D816V), TGFBR2, MEK2, p38γ, RET, MEK4, MAP4K5, MAP4K4, Aurora B, PKCα [1] |
Table 2: Summary of this compound Mechanism of Action
| Mechanism Investigated | Assay Method | Key Finding | Observed Effect |
|---|---|---|---|
| Pathway Inhibition | Western Blot | Inhibits phosphorylation of Kit and downstream targets | Dose-dependent inhibition of p-Kit, p-Stat3, p-Stat5, and p-Akt [1] |
| Apoptosis Induction | Western Blot / Cleavage Assay | Activates apoptotic pathway | Cleavage of Caspase-3 and PARP [1] |
The following protocols are adapted from the methodologies used in the primary research on this compound [1].
Cell Proliferation and Viability (MTT Assay)
Analysis of Apoptosis by Western Blot
Phosphorylation and Signaling Inhibition by Western Blot
Clonogenic Assay for Primary Cells
The following diagrams illustrate the mechanistic pathway of this compound and a generalized workflow for conducting these experiments.
Diagram 1: this compound inhibits the Kit signaling pathway. This compound directly binds to and inhibits the Kit receptor, blocking its auto-phosphorylation. This prevents the activation of key downstream pro-survival pathways like PI3K/Akt and JAK/STAT. The net result is a halt in proliferation and the induction of apoptotic cell death [1].
Diagram 2: A generalized workflow for evaluating this compound activity. Following cell culture and treatment with a dose range of this compound, multiple assays are run in parallel to comprehensively characterize the compound's effects on viability, apoptosis, and target signaling.
The data suggests that this compound is a potent and relatively selective Kit inhibitor with promising efficacy in preclinical models of AML. Its ability to spare normal colony-forming cells indicates a potential therapeutic window [1]. Future research should focus on:
The APC tumor suppressor gene represents one of the most frequently mutated genes in colorectal cancer (CRC), with biallelic mutations occurring in 45%-80% of cases and serving as an early and rate-limiting step in tumor development [1]. These mutations typically result in truncated APC proteins that lack normal functions, leading to constitutive activation of the canonical WNT signaling pathway through impaired β-catenin degradation [1]. The PI3K/AKT pathway represents another crucial signaling axis in CRC, with approximately 20-30% of cases harboring mutations in the PIK3CA gene encoding the p110α catalytic subunit [2]. Importantly, PIK3CA mutations most frequently occur concomitantly with APC loss, creating a unique molecular context that influences therapeutic responses [2].
The STAT family of transcription factors, particularly STAT3 and STAT5, function as critical downstream effectors of cytokine receptors and tyrosine kinases, regulating genes that control cell cycle progression, apoptosis resistance, and stemness [3]. In solid cancers, STAT3 activation is generally associated with worse prognosis, while STAT5 activation demonstrates context-dependent effects [3]. The convergence of these pathways creates a signaling network that drives colorectal cancer pathogenesis and offers multiple nodes for therapeutic intervention. Understanding the interplay between these pathways is essential for designing effective targeted therapies, particularly in tumors with coexisting APC and PIK3CA mutations.
STAT3 and STAT5 have emerged as compelling therapeutic targets due to their central role in oncogenic signaling and tumor microenvironment regulation. Constitutive activation of STAT3 is frequently observed in human cancer cell lines and contributes significantly to tumor formation, survival, and metastasis [4]. STAT3 regulates the expression of critical genes involved in angiogenesis (HIF1α, VEGF), cell survival (Bcl-xL, Bcl-2, Mcl-1), and cell cycle progression (Cyclin D1, D2, c-Myc) [4]. Importantly, cancer cells demonstrate greater reliance on STAT activity compared to normal cells, providing a potential therapeutic window [4]. Inhibition of STAT3 or STAT5 signaling induces apoptosis in tumor cells, while healthy normal cells can proliferate through alternative pathways [4].
Recent advances in targeting STAT proteins include the development of dual STAT3/STAT5 non-PROTAC degraders from the JPX series, which efficiently inhibit STAT phosphorylation and protein stability [5]. These compounds, such as JPX-1244, induce selective cell death in cancer samples resistant to conventional therapies by blocking STAT3 and STAT5 phosphorylation and promoting their degradation [5]. The extent of STAT3/STAT5 degradation directly correlates with cytotoxicity, confirming the mechanism of action [5]. Additionally, transcription factor decoy oligodeoxynucleotides (ODNs) represent a novel approach to target STAT proteins by competing with genomic binding sites and inhibiting downstream gene expression [4].
The PI3K/AKT pathway presents an attractive target in CRC, but resistance mechanisms necessitate specific combination approaches. Research demonstrates that dual PI3K/mTOR inhibitors show significant efficacy in APC and PIK3CA mutant colon cancers, whereas isoform-specific PI3K inhibitors produce minimal responses [2]. In mouse models with Apc and Pik3ca mutations, the dual PI3K/mTOR inhibitors BEZ235 and LY3023414 induced dramatic treatment responses characterized by decreased cellular proliferation and increased differentiation [2]. Quantitative measurements revealed a 53% reduction in lumen occlusion with BEZ235 and 24% reduction with LY3023414 compared to a 53% increase in controls [2].
The STAT5/Pim kinase axis represents a key resistance mechanism that protects the mTORC1/4EBP1/Mcl-1 pathway in cancer cells, particularly those with FLT3-ITD mutations [6]. This resistance can be overcome by combining proteasome inhibitors with STAT5, Pim kinase, or mTORC1 inhibitors, resulting in enhanced apoptosis [6]. These findings highlight the importance of vertical pathway inhibition and combination strategies to address compensatory mechanisms and resistance pathways.
Table: Experimental Models for APC/K110, STAT3, STAT5, and AKT Research
| Model Type | Description | Applications | Key Features |
|---|---|---|---|
| CRC Spheroids | 3D cultures from Apcfl/flPik3cap110* mice in Matrigel [2] | Drug screening, proliferation assays, differentiation studies | Maintains genetic features of original tumors, polarized structures |
| Primary T-PLL Cells | Peripheral blood-derived samples from T-PLL patients [5] | STAT3/STAT5 inhibitor testing, ex vivo drug response | Represents constitutive JAK/STAT activation, aggressive malignancy |
| Cell Line Models | SK-OV-3, U87MG, and other cancer cell lines [7] | AKT phosphorylation studies, viability assays | Standardized models, reproducible for signaling studies |
Genetically engineered mouse models provide powerful platforms for evaluating therapeutic efficacy in physiologically relevant contexts. The Fc1Apcfl/+Pik3cap110* (AP) mouse model offers particular value for studying APC and PIK3CA mutant colorectal cancers [2]. These mice develop intestinal tumors with defined genetics, allowing for controlled therapeutic studies and assessment of tumor progression through multiple modalities. Immunodeficient mouse xenograft models implanted with human cancer cells enable studying STAT3/STAT5 inhibition in a human tumor context and have demonstrated the efficacy of STAT3 decoy oligodeoxynucleotides in reducing tumor growth [4].
Longitudinal monitoring of tumor response in vivo employs multiple complementary approaches. Murine endoscopy enables direct visualization and quantification of tumor size and lumen occlusion over time [2]. 18F-FDG microPET/CT imaging provides functional assessment of metabolic activity and tumor burden [2]. High-frequency ultrasound offers additional capabilities for measuring tumor dimensions and vascularization. These non-invasive methods allow for repeated measurements in the same animal, reducing inter-subject variability and enabling powerful within-subjects study designs.
Table: Inhibitor Concentrations and Treatment Conditions
| Inhibitor Class | Representative Agents | Concentration Range | Treatment Duration | Key Readouts |
|---|---|---|---|---|
| Dual PI3K/mTOR Inhibitors | BEZ235, LY3023414 [2] | 10-1000 nM (in vitro); 20-35 mg/kg (in vivo) | 14 days (in vivo) | Spheroid diameter, lumen occlusion, pRPS6, pAKT |
| STAT3/STAT5 Degraders | JPX-1244, other JPX-series compounds [5] | IC50 determination via viability assays | 24-72 hours | STAT phosphorylation, target gene expression, apoptosis |
| PI3K p110α-specific | NVP-BYL719, GDC0941 [2] | 1 μM (in vitro) | 48-72 hours | pAKT, proliferation, viability |
| Transcription Factor Decoys | STAT3/STAT5 decoy ODNs [4] | 1-30 μM | 6-48 hours | STAT-DNA binding, downstream target expression |
For in vitro testing of STAT3/STAT5 inhibitors, cell viability should be assessed using the CellTiter-Glo (CTG) luminescent assay following 48-72 hours of treatment, with parallel assessment of cell death via Annexin V-APC/7AAD flow cytometry [5]. Treatment media should be exchanged every 48 hours to maintain inhibitor activity, and spheroid diameters should be measured using 4X baseline pre- and post-treatment images for 3D models [2]. For JPX-series compounds, the extent of STAT3/STAT5 degradation should be correlated with cytotoxicity to confirm mechanism-based activity [5].
For in vivo administration, BEZ235 should be formulated in 90% polyethylene glycol/10% 1-methyl-2-pyrrolidinone and administered via oral gavage at 35 mg/kg/day for 14 consecutive days [2]. LY3023414 should be formulated in 1% hydroxyethyl cellulose and administered at 20 mg/kg via oral gavage every 24 hours for 14 days [2]. Tumor response should be quantified at days 1, 7, and 14 using murine endoscopy, with percent lumen occlusion calculated using ImageJ software [2]. Complementary 18F-FDG microPET/CT imaging should be performed at baseline and endpoint, with normalization to injected dose, dose decay, activity, and weight [2].
Rational combination strategies should target complementary pathways to overcome resistance mechanisms. For STAT3/STAT5-targeted approaches, promising combination partners include cladribine, venetoclax, and azacytidine, which synergistically reduce STAT5 phosphorylation even in low-responding samples [5]. For dual PI3K/mTOR inhibitors, combination with STAT5/Pim kinase axis inhibitors may prevent resistance mediated through the mTORC1/4EBP1/Mcl-1 pathway [6]. The sequencing of combination treatments should be optimized based on pharmacodynamic markers, with simultaneous administration recommended for vertical pathway inhibition and staggered dosing potentially beneficial for inducing synthetic lethality.
Evaluation of combination effects should include rigorous assessment of synergy using the Chou-Talalay method or similar approaches [5]. Combination indices should be calculated based on cell viability assays, with values below 0.9 indicating synergy, 0.9-1.1 indicating additive effects, and above 1.1 indicating antagonism [5]. For in vivo combination studies, appropriate dosing schedules must account for potential overlapping toxicities, which may require dose reduction or altered administration schedules. Pharmacodynamic markers should be monitored to confirm target engagement for all combination components.
Colorectal cancer spheroid cultures should be established from primary mouse tumors or human patient-derived xenografts. For AP mouse models, colon cancer cells are harvested via endoscopic biopsy, rinsed with sterile PBS, and placed in chelation buffer on ice [2]. Tissue digestion employs collagenase and dispase at 37°C, followed by pelleting and resuspension in advanced DMEM/F12 (ADF) medium [2]. The cell solution is combined with Matrigel at a 1:1 ratio and plated as 50 μL droplets in 24-well culture plates. After incubation for 2 minutes at 37°C, plates are inverted for an additional 13 minutes before adding feeding media supplemented with murine epidermal growth factor (EGF) at 50 ng/mL [2].
For drug treatment experiments, spheroids should be passaged at least once prior to therapeutic investigations, and those beyond 9 passages should not be utilized [2]. Inhibitors are dissolved in DMSO to create 10 mM stocks, then diluted 1:1000 in culture media before further dilution to final concentrations [2]. Treatment media should be exchanged every 48 hours, with spheroid diameters measured using 4X baseline pre- and post-treatment images. Phase-contrast microscopy should document morphological changes, while spheroids can be harvested for protein analysis or immunohistochemistry after treatment.
Protein extraction from spheroid and colon tissue samples should be performed using RIPA buffer supplemented with protease and phosphatase inhibitors. After quantification, 20-50 μg of protein should be separated by SDS-PAGE and transferred to PVDF membranes [2]. Membranes should be blocked with 5% non-fat dry milk for one hour before probing with primary antibodies against key signaling nodes:
For phospho-flow cytometry, single-cell suspensions should be treated with inhibitors for 15 minutes prior to stimulation with appropriate ligands (e.g., anti-IgM F(ab′)2 for B cells) [7]. Cells are immediately fixed with 1.6% paraformaldehyde for 10 minutes at room temperature, then permeabilized with ice-cold methanol for 20 minutes on ice [7]. Intracellular staining employs primary antibodies against phosphorylated proteins (1:50-1:200 dilution), followed by fluorescent secondary antibodies and analysis on a flow cytometer [7].
Quantitative analysis of treatment response should incorporate multiple complementary metrics. For in vitro studies, dose-response curves should be generated using normalized viability data, with IC50 values calculated using four-parameter nonlinear regression [5]. Apoptosis induction should be quantified via Annexin V/7AAD staining, with values reported as fold-change relative to vehicle control [5]. For spheroid models, size distribution analysis should compare pre- and post-treatment diameters, with significant shrinkage indicating antiproliferative effects and dissociation suggesting loss of cell adhesion or viability [2].
For in vivo studies, longitudinal tumor measurements should be analyzed using mixed-effects models to account for repeated measurements [2]. Percent lumen occlusion calculated from endoscopic images provides a direct measure of tumor burden, while standardized uptake values (SUVs) from microPET/CT imaging reflect metabolic activity [2]. Histopathological assessment of harvested tumors should evaluate Ki67 proliferation index, cleaved caspase-3 apoptosis staining, and differentiation markers to confirm mechanistic effects [2]. Statistical comparisons should employ appropriate tests with correction for multiple comparisons where needed.
Confirmation of target engagement is essential for validating the mechanism of action of pathway inhibitors. For STAT3/STAT5 degraders, immunoblot analysis should demonstrate reduced total protein levels in addition to decreased phosphorylation [5]. RNA sequencing can confirm downregulation of STAT target genes such as Pim-1, CCND1, BCL2L1, and MCL1 [5]. Electrophoretic mobility shift assays (EMSAs) or DNA binding ELISAs can verify that transcription factor decoy ODNs effectively compete with genomic DNA for STAT binding [4].
Resistance mechanism studies should evaluate potential escape pathways that may limit long-term efficacy. Analysis of the STAT5/Pim kinase axis is particularly important, as Pim kinases can maintain mTORC1 activity despite PI3K/AKT inhibition [6]. Combination screens should identify agents that overcome resistance, with emphasis on vertical pathway inhibition approaches that target multiple nodes in the same pathway or parallel survival signaling routes [5]. Evaluation of feedback activation should monitor pathway nodes following acute inhibitor treatment, as compensatory mechanisms may emerge hours to days after initial target engagement.
The intricate interplay between APC/WNT signaling, STAT3/STAT5 transcription factors, and the PI3K/AKT pathway creates a complex regulatory network in colorectal cancer that necessitates multi-faceted therapeutic approaches. The protocols and application notes detailed herein provide a framework for targeting these pathways in preclinical models, with emphasis on combination strategies that address compensatory mechanisms and resistance pathways. The emergence of dual STAT3/STAT5 degraders and transcription factor decoy ODNs represents promising approaches for directly targeting transcription factors historically considered challenging drug targets.
Future directions should focus on refining patient selection strategies through comprehensive molecular profiling, including APC mutation status, PIK3CA mutations, and markers of STAT3/STAT5 activation [3] [1] [2]. The development of predictive biomarkers will be essential for identifying patient populations most likely to benefit from these targeted approaches. Additionally, exploration of novel combination regimens that incorporate immunotherapeutic agents may leverage the role of STAT proteins in regulating tumor microenvironment and immune cell function. As these targeted strategies advance toward clinical application, the rigorous preclinical evaluation outlined in these application notes will provide the foundation for rational therapeutic development.
Patient-Derived Xenografts (PDXs) are created by directly implanting tumor tissue from a patient into an immunodeficient mouse. These models are highly valued in cancer research because they retain the biological characteristics of the original tumor, providing a more predictive platform for testing new therapies [1].
A key application of the CRC PDX model is its use in evaluating the efficacy of potential therapeutic compounds, as demonstrated in a study investigating the effects of Perfluorooctane sulfonate (PFOS) [1].
The following protocol summarizes the methodology for establishing and utilizing a CRC PDX model, adapted from a peer-reviewed study [1].
| Protocol Step | Detailed Methodology & Specifications |
|---|---|
| Mouse Model | NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice [1]. |
| Implantation | Heterogeneous tumor tissue fragments from primary patient CRC tumors are surgically implanted into mice. Site: Not specified in the available article, but subcutaneous or under the kidney capsule are common [1]. | | Monitoring & Inclusion | Mice are monitored for tumor growth. The time for tumors to reach a 5 mm diameter is highly variable, with a mean of 53.3 days (SE=5.7, range 17-136 days) [1]. | | Treatment Administration | Once a tumor reaches ≥5 mm, mice are randomized into treatment or control groups. • PFOS Dose: 1 mg/mL in water with 0.5% Tween-20 [1]. • Control: Vehicle solution (0.5% Tween-20 in water) [1]. • Administration: Provided as drinking water ad libitum for up to 10 weeks [1]. | | Supportive Care | Drinking water is supplemented with an antibiotic (e.g., sulfamethoxazole/trimethoprim) on alternate weeks to prevent opportunistic infections [1]. | | Data Collection | • Tumor size: Measured regularly. • Body weight: monitored weekly as an indicator of overall health and compound toxicity [1]. |
The study that utilized this PDX model investigated a compound that showed efficacy in models driven by mutations in the Adenomatous Polyposis Coli (APC) gene, which is a key driver in most colorectal cancers [2] [3]. The diagram below illustrates how a truncated APC protein can contribute to cancer progression by modulating the innate immune response.
The diagram illustrates the molecular mechanism explored in the background of the PDX study: Truncated APC (Trunc-APC) protein can localize to the mitochondrial membrane and bind to MAVS. This binding suppresses the K63-linked polyubiquitination of MAVS, which is a critical activation signal. This, in turn, disrupts the interaction between MAVS and RIG-I, ultimately dampening the type I interferon and pro-inflammatory cytokine response. A compromised immune response is one of the mechanisms that can allow tumor cells to proliferate [2].
When working with PDX models, keep the following points in mind:
APcK110 is a novel small-molecule inhibitor targeting Kit, a transmembrane receptor tyrosine kinase and the receptor for stem cell factor (SCF). Constitutive activation of Kit, often through gain-of-function mutations, plays a crucial role in the pathogenesis of certain cancers, including systemic mastocytosis and core-binding factor acute myeloid leukemias (AML) [1] [2]. KIT mutations occur in almost half of patients with core-binding factor leukemias and are associated with a worse clinical outcome, making Kit a promising therapeutic target [1].
The HMC1.2 cell line is a human mast cell leukemia line that possesses two characteristic activating mutations in the KIT gene: V560G in the juxtamembrane domain and D816V in the kinase domain [3] [4]. These mutations lead to ligand-independent, constitutive activation of the Kit receptor, driving uncontrolled cell proliferation and survival. This makes HMC1.2 a standard and highly relevant preclinical model for studying the efficacy of Kit inhibitors like this compound, particularly for resistant mutations like D816V [1].
Research shows that this compound exerts potent anti-proliferative and pro-apoptotic effects on HMC1.2 cells and other AML models through the targeted inhibition of Kit and its downstream signaling pathways [1] [2].
This protocol is used to determine the inhibitory effect of this compound on cell proliferation.
This protocol confirms the induction of apoptosis by detecting the cleavage of hallmark proteins.
This protocol assesses the direct target engagement and mechanism of action of this compound.
The following tables summarize key quantitative findings from the research.
Table 1: Efficacy of this compound in Cell-Based Assays [1]
| Assay Type | Cell Line / Model | Key Finding | Observation |
|---|---|---|---|
| Proliferation (MTT) | HMC1.2 | Dose-dependent inhibition | IC50 not specified in results, but potent inhibition observed. |
| Proliferation (MTT) | OCI/AML3 | Comparative potency | More potent than imatinib & dasatinib; at least as potent as cytarabine. |
| Apoptosis (Western Blot) | HMC1.2 | Caspase-3 & PARP cleavage | Confirmed induction of apoptosis post-treatment. |
| Clonogenic Assay | Primary AML Blasts | Inhibition of proliferation | Inhibited colony formation in patient samples. |
| Clonogenic Assay | Normal Colony-Forming Cells | Specificity | No significant effect on normal hematopoietic cells. |
| In Vivo Study | OCI/AML3 Mouse Model | Survival extension | Significantly longer survival (p=0.02) in treated mice [5]. |
Table 2: Key Characteristics of the HMC1.2 Cell Line [3] [4]
| Characteristic | Detail |
|---|---|
| Origin | Human Mast Cell Leukemia |
| Disease | Mast Cell Leukemia (NCIt: C3169) |
| Sex | Male |
| Key KIT Mutations | V560G (c.1679T>G); D816V (c.2447A>T) |
| Mutation Consequence | Constitutive, ligand-independent Kit activation |
| Applications | Research on mastocytosis, leukemia, and KIT inhibitor screening |
This compound specifically binds to and inhibits the Kit receptor. In HMC1.2 cells, which possess constitutively active Kit mutants, this inhibition blocks downstream pro-survival and proliferative signaling pathways, including the STAT and AKT pathways, ultimately leading to the activation of the caspase cascade and apoptosis [1].
Mechanism of this compound Action on HMC1.2 Cells
Experimental Workflow for this compound Testing
This compound represents a potent and promising Kit inhibitor with demonstrated efficacy in preclinical models. Its ability to inhibit proliferation and induce apoptosis in HMC1.2 cells and primary AML blasts, while sparing normal colony-forming cells, highlights its potential therapeutic window [1]. The successful extension of survival in a mouse xenograft model further supports its potential for clinical translation [5].
Key research implications include:
The table below summarizes the basic chemical properties and handling guidelines for APcK110 as provided by commercial suppliers [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 1001083-74-4 [1] [2] [3] |
| Molecular Formula | C₂₀H₁₆FN₃O₂ [1] [2] [3] |
| Molecular Weight | 349.36 g/mol [1] [2] [3] |
| Purity | ≥98% [1] [2] |
| Solubility | Soluble to 100 mM in DMSO [1] |
| Storage (Powder) | -20°C [1] [2] |
This compound is a novel inhibitor of the Kit receptor tyrosine kinase. The following tables detail its key biological activities and performance in experimental models.
Table 1: Key Biological Activities of this compound
| Activity | Experimental Finding |
|---|---|
| Anti-proliferative Effect (OCI/AML3 cells) | IC₅₀ = 175 nM [1] [2] |
| Potency Comparison | More potent than imatinib and dasatinib; at least as potent as cytarabine in inhibiting OCI/AML3 proliferation [4] [5] |
| Mechanism of Action | Inhibits phosphorylation of Kit, Stat3, Stat5, and Akt; induces caspase-dependent apoptosis (cleavage of caspase-3 and PARP) [4] [5] |
| Effect on Primary AML Blasts | Inhibits proliferation in clonogenic assays, with minimal effect on normal colony-forming cells [4] [5] |
| In Vivo Efficacy | Significantly extended survival in an OCI/AML3 xenograft mouse model (NOD-SCID mice) compared to PBS control (p=0.02) [6] [7] |
Table 2: Key In-Vivo Experiment Parameters [6] [7]
| Parameter | Detail |
|---|---|
| Mouse Model | NOD-SCID mice |
| Cell Line | OCI/AML3 (human AML) |
| Dosing Route | Intraperitoneal (I.P.) |
| Dosing Frequency | Every other day |
| Result | Significant extension of survival |
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your laboratory use.
This protocol is used to determine the anti-proliferative effect of this compound on susceptible cell lines.
This protocol assesses the induction of caspase-dependent apoptosis by this compound.
This outlines the key steps from the published in vivo study.
The diagram below illustrates the mechanism of action of this compound and a simplified workflow for the in vivo efficacy study.
The primary technical data available for APcK 110 indicates the following:
| Property | Information |
|---|---|
| Chemical Name | 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine [1] |
| Solubility | Soluble to 100 mM in DMSO [1] |
| Molecular Weight | 349.36 g/mol [1] |
| Recommended Storage | Store at -20°C [1] |
The following guide synthesizes general principles of handling poorly soluble compounds, which are applicable to APcK 110.
Frequently Asked Questions
Q1: What is the best way to initially prepare a stock solution of a compound like APcK 110?
Q2: My compound precipitates when I add it to an aqueous buffer. What can I do?
| Parameter | Action | Rationale & Notes |
|---|---|---|
| pH | Adjust pH of aqueous buffer. | Solubility is often highest when the pH is near the compound's pKa. Test a range of pH values [2]. |
| Temperature | Gently warm the solution. | Slightly increasing temperature can enhance solubility. Note: stability at higher temperatures should be verified [2]. |
| Ionic Strength | Adjust salt concentration. | Adding salts (e.g., NaCl) can "salt in" or "salt out" a compound; effects are compound-specific and require testing [2]. |
| Additives | Include detergents, co-solvents, or carriers. | Detergents (e.g., Tween) can help solubilize hydrophobic compounds. Small percentages of co-solvents like PEG or ethanol can be used. Carrier proteins like BSA can bind and stabilize compounds in solution [2]. |
To find more specific protocols for APcK 110, you could:
Here are answers to some common questions researchers have when optimizing cell viability assays:
Q1: My assay shows high background signal. What could be the cause? High background is often due to chemical interference. Certain compounds, like antioxidants or molecules with redox activity, can non-enzymatically reduce the assay substrate [1] [2]. To troubleshoot, create control wells containing your culture medium and assay reagent plus the test compound, but no cells, to check for direct chemical reduction.
Q2: I'm getting inconsistent results between replicates. How can I improve this? Inconsistency often stems from uneven cell seeding. Ensure you have a well-mixed, single-cell suspension before seeding and use consistent pipetting techniques. Furthermore, the optimal cell seeding density must be determined empirically for each cell line and assay duration to ensure cells are in the log phase of growth without becoming over-confluent [1] [3].
Q3: Why is there little to no signal in my treated wells? A lack of signal indicates either high cytotoxicity from your treatment or an issue with the assay itself. First, confirm that the treatment duration is appropriate for the mechanism of action (e.g., apoptosis may take time to manifest). Second, verify that you are using a sufficient concentration of the assay reagent and that the incubation time is long enough for the detectable product to form [1] [3].
Q4: My assay results don't match other viability readouts (e.g., cell counting). Is this normal? Yes, it can be. Remember that metabolic assays like MTT, WST-1, and resazurin measure cellular metabolism, not cell number directly. Culture conditions that alter cell metabolism (e.g., contact inhibition, nutrient depletion, or changed pH) will affect the signal independently of the actual cell number [1]. It is crucial to use a complementary method, such as direct cell counting with a live/dead stain, to confirm your findings.
The table below outlines common problems, their potential causes, and solutions to help users diagnose their experimental issues.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| High Background Noise | Chemical interference from test compounds; spontaneous reagent reduction [1] [2]. | Include no-cell controls with test compounds; protect reagents from light; adjust medium pH. |
| Low Signal-to-Noise Ratio | Incorrect cell density; insufficient assay incubation time [3]. | Perform cell titration experiment to find optimal seeding density; extend reagent incubation time. |
| High Well-to-Well Variability | Inconsistent cell seeding or pipetting; edge effect in microplate [3]. | Use well-mixed cell suspensions; calibrate pipettes; use interior wells and consider a plate humidifier. |
| No Formazan/Fluorophore Formation | Loss of reagent activity; non-viable cell starting population; incorrect storage of reagents [3]. | Test reagent on a known viable cell line; check cell viability before assay; ensure proper reagent storage. |
| Unexpected Viability Increase | Assay measures metabolism, not just proliferation; test compound may be mitogenic [1]. | Do not equate metabolic activity solely with cell number; use a direct proliferation assay (e.g., cell counting) for confirmation. |
Choosing the right assay is critical. The table below summarizes key characteristics of popular cell viability assays to help users make an informed decision.
| Feature | MTT Assay | WST-1 Assay | Resazurin Assay | ATP Assay |
|---|---|---|---|---|
| Principle | Tetrazolium reduction | Tetrazolium reduction | Resazurin reduction | ATP concentration |
| Signal Type | Absorbance | Absorbance | Absorbance/Fluorescence | Luminescence |
| Solubilization | Required (Organic solvent) | Not required | Not required | Cell lysis required |
| Key Advantage | Widely adopted, inexpensive [1] | Water-soluble product, one-step [3] | Flexible detection, multiple timepoints [2] | Highly sensitive, rapid [2] |
| Key Disadvantage | Cytotoxic, requires solubilization [1] | May require electron acceptor [3] | Potential interference | Endpoint only, costly |
| Best For | Endpoint, budget-conscious labs | Easy protocol, multiple reads | Kinetic studies, flexibility | High-sensitivity, HTS |
Here is a detailed, adaptable protocol for a common viability assay, which can serve as a template for your APcK110 documentation.
1. Reagents and Materials
2. Procedure
3. Data Analysis
To provide a broader context for how viability assays fit into drug discovery, the diagrams below illustrate a general experimental workflow and a key signaling pathway often investigated in cancer drug development.
Diagram 1: A generalized workflow for a cell viability assay. The process begins with plating cells, followed by treatment with the compound of interest. After adding the assay reagent and a defined incubation period, the signal is measured and analyzed to determine the impact on cell viability.
Diagram 2: Simplified PI3K/AKT/mTOR signaling pathway, a common target in cancer drug discovery. Inhibitors (like Alpelisib) block this pathway, leading to reduced cell survival and proliferation, which is quantified using cell viability assays [4] [5].
Here is a guide built around common challenges in concentration optimization experiments. You can use this template and fill in the specifics for APcK110 once you have the data.
Table 1: Common Issues and Potential Solutions
| Problem Phenomenon | Possible Root Cause | Suggested Troubleshooting Steps |
|---|---|---|
| High background signal | Reagent cytotoxicity at high concentrations | Test a wider range of lower concentrations; include a vehicle control. |
| No dose-response observed | Insoluble compound, incorrect concentration range | Check compound solubility (DMSO stock); verify serial dilution technique. |
| Low signal-to-noise ratio | Inadequate cell seeding density, poor assay sensitivity | Optimize cell number per well; confirm health and viability of cell line. |
| High well-to-well variability | Inconsistent pipetting during serial dilution or cell seeding | Use calibrated pipettes; practice technique; include sufficient replicates. |
| Non-monotonic response (e.g., bell-shaped curve) | Off-target effects at higher concentrations, receptor down-regulation | Extend assay duration to observe sustained effects; investigate alternative mechanisms. |
Q1: What is a logical workflow for initially establishing a proliferation assay with a new compound like this compound? A systematic approach is key to building a robust and reproducible assay. The following diagram outlines the core workflow:
Q2: How do I determine the right concentration range to test for a new molecule? Begin with a broad range based on prior literature for similar compounds or a preliminary viability screen (e.g., 1 nM to 100 µM). From this initial data, perform a second, more focused experiment with serial dilutions (e.g., 1:3 or 1:5) centered on the estimated IC50 or EC50 to define the curve accurately.
Q3: What key controls are essential for a reliable proliferation assay? Always include these controls in your plate layout:
Q4: Our dose-response curve has a poor fit. What could be the reason? This is often due to:
n).Since a specific protocol for this compound was not available, the following is a generalized methodology for assessing cell viability and proliferation, adapted from a study on mesenchymal stem cells [1]. You can use this as a starting point for your own work.
1. Cell Seeding and Treatment
2. Cell Viability Assessment (Trypan Blue Exclusion) This method distinguishes between live and dead cells based on membrane integrity [1].
3. Cell Proliferation Assessment (Ki67 Immunohistochemistry) The Ki67 protein is a canonical marker for proliferating cells and can be detected via immunohistochemistry (IHC) [1].
A crucial detail from the foundational research paper is that this compound was initially prepared as a 50 mM stock solution in phosphate-buffered saline (PBS), not in DMSO [1]. This suggests that for subsequent dilution in cell culture media, the final DMSO concentration might have been very low or even zero.
When DMSO is used as a solvent, the vehicle control should match the highest concentration of DMSO present in any treatment group within the experiment [2]. The maximum safe concentration of DMSO is highly cell-type dependent, so you should determine this empirically for your specific experimental model.
The table below summarizes findings from a recent study on the effects of DMSO on human apical papilla cells (hAPC), which provides a useful reference for establishing your own safe concentration levels [3].
| DMSO Concentration | Effect on Cell Viability (hAPC) | Recommendation |
|---|---|---|
| 0.1% & 0.5% | No significant cytotoxicity at 24, 48, 72 hours, or 7 days. | Generally safe for hAPC. |
| 1% | Not cytotoxic at 24h; significant reduction in viability at 72h and 7 days. | Use with caution for longer exposures. |
| 5% & 10% | Cytotoxic (reduced viability by >30%) at all time points. | Avoid for hAPC cultures. |
Here are some common pitfalls and how to address them:
Problem: Variable cell growth in control groups.
Problem: Unanticipated biological effects in the experiment.
Problem: Compound precipitation or instability.
Before using this compound, it is essential to determine the maximum safe DMSO concentration for your specific cell model.
Apoptosis, or programmed cell death, is a tightly regulated process essential for development and tissue homeostasis. It is characterized by distinct biochemical and morphological changes, which form the basis for most detection methods [1] [2].
The process is primarily mediated by two core signaling pathways:
Both pathways converge on the activation of executioner caspases-3 and -7, which are responsible for the proteolytic cleavage of numerous cellular proteins, leading to the characteristic morphological changes of apoptosis [4] [2].
The following diagram illustrates the key components and flow of these two pathways:
Here are common questions and issues researchers face, with a focus on phosphatidylserine (PS) detection assays like those using APC-annexin V.
| Question/Issue | Possible Cause | Recommended Solution |
|---|---|---|
| High background in untreated controls with APC-annexin V. | Trypsinization damages the plasma membrane, exposing PS on the inner leaflet. [5] | Allow cells to recover for 30-45 minutes in complete medium after trypsinization before staining. For lightly adherent cells, use a non-enzymatic dissociation buffer. [5] |
| Can I use APC-annexin V in imaging assays? | All cells stain to some extent, making it hard to distinguish bright apoptotic cells from dim non-apoptotic ones. [5] | Caspase activation assays (e.g., CellEvent Caspase-3/7) are better suited for imaging. APC-annexin V is optimized for flow cytometry. [5] |
| Can I fix cells after APC-annexin V labeling? | Standard permeabilization destroys annexin V binding. [5] | It is possible, but not ideal. If required, fix with 3.7% formaldehyde in PBS containing calcium to maintain binding. Do not permeabilize. [5] |
| Low signal in caspase-3/7 activity assay. | Insufficient apoptotic induction; suboptimal reagent concentration or incubation time. | Include a positive control (e.g., camptothecin-treated cells [6]). Optimize reagent concentration and confirm instrument detection sensitivity is adequate. [4] |
| What is the best control for inducing apoptosis? | Varies by cell type and assay. | Common methods include: 1) Chemical inducers (staurosporine, camptothecin). 2) Physical stress (50-60°C water bath for 5-10 min). 3) DMSO treatment (concentration and time require pre-experiment optimization). [7] |
| Should I use adherent cells, suspended cells, or both? | Apoptotic cells detach and are lost if only adherent cells are collected. [7] | For accuracy, collect both floating cells in the culture medium and adherent cells (after gentle trypsinization with recovery) for analysis. [7] |
Here are detailed protocols for two of the most common apoptosis assays used in high-throughput screening.
This is a highly sensitive and popular homogeneous (no-wash) assay for HTS, as it indicates a cell's commitment to apoptosis [4].
This assay detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.
The standard workflow for this assay is summarized below:
Different assays target distinct biochemical events in the apoptotic cascade. The table below compares several common techniques to help select the right assay.
| Assay Method | Target / Principle | Detection Platform | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Caspase-3/7 Activity | Cleavage of luminogenic/fluorogenic DEVD-peptide substrate. [4] | Luminescence/Fluorescence plate reader, flow cytometry. [4] [1] | High sensitivity, homogeneous "no-wash" HTS compatibility, indicates "point of no return". [4] | Measures mid-stage apoptosis; caspase-independent death not detected. |
| APC-Annexin V Binding | Exposure of PS on outer membrane leaflet. [4] | Flow cytometry (recommended). [5] | Detects early apoptosis; can be multiplexed with viability dyes. | Sensitive to mechanical damage (trypsin); not ideal for fixed cells or imaging. [5] |
| TUNEL Assay | DNA fragmentation (3'-OH ends in double-strand breaks). [4] [6] | Fluorescence microscopy, flow cytometry. [6] | Highly specific for late-stage apoptosis; works on fixed tissue. | Multi-step procedure, not ideal for HTS; can have false positives from necrosis. [4] |
| Mitochondrial Potential | Loss of mitochondrial membrane potential (ΔΨm). [8] | Fluorescence plate reader, flow cytometry. | Detects early intrinsic pathway event; uses ratiometric dyes like JC-1. [8] | Changes can be reversible or occur in other forms of cell stress. |
| DNA Fragmentation Assays | Chromatin condensation and nuclear fragmentation. [6] | Fluorescence microscopy (with Hoechst/DAPI), gel electrophoresis. | Simple, low-cost; provides clear morphological evidence. | Lower throughput; not quantitative for early stages. |
Here are answers to common questions and solutions to frequent issues encountered when studying the inhibition of kinases like PI3K p110α.
A method called Kinase inhibitor profiling to identify kinases (KiPIK) is highly effective. It uses the unique inhibition "fingerprints" of well-characterized kinase inhibitors to pinpoint the kinase acting on a specific phosphosite in a cellular extract [1].
Core Protocol:
Troubleshooting:
Mass spectrometry (MS) is the most powerful and direct technique for identifying and validating phosphorylation sites [2] [3].
Core Protocol:
Troubleshooting:
This is a common challenge. The table below summarizes potential causes and solutions.
| Potential Cause | Diagnostic Questions | Recommended Solution |
|---|---|---|
| Insufficient Inhibition | Was the inhibitor concentration sufficient? Did you confirm on-target engagement? | Perform a dose-response curve. Use a cellular activity assay to verify target inhibition [1]. |
| Off-Target & Signaling | Does the inhibitor have a clean profile? Could a parallel pathway be compensating? | Check the inhibitor's selectivity profile. Inhibit potential parallel pathways or use genetic validation (e.g., siRNA) [1]. |
| Non-Kinase Dependency | Is the phosphorylation event truly direct? | Combine inhibitor data with in silico predictions and genetic screens to build a more complete picture of the signaling network [1]. |
The following diagram outlines a generalizable workflow for validating the inhibition of a phosphorylation event, integrating the methods discussed above.
What are the main advantages of using primary cells over cell lines? Primary cells are often preferred in research because they better mimic in vivo conditions and maintain the typical morphology, cell surface, and cytosolic markers of the native tissue, leading to more physiologically relevant data [1].
What are the most common challenges when working with primary cells? Researchers often face challenges such as the short lifespan and limited replicative potential of primary cells, batch-to-batch variability due to donor dependence, and heightened sensitivity to culture conditions compared to immortalized lines [2] [3] [4].
Which cell types are most commonly used in research? Commonly used primary cells include human epithelial cells (from lung, kidney, skin), hepatocytes for toxicology and metabolic studies, neuronal cells for neurodegenerative disease models, and cardiac myocytes for cardiovascular drug testing [2].
The table below outlines specific issues with primary hepatocytes and neural cells, their potential causes, and recommended solutions.
| Problem | Possible Cause | Recommendation |
|---|---|---|
| Low Cell Viability Post-Thaw | Improper thawing technique; Rough handling | Thaw quickly (<2 mins at 37°C); Use wide-bore pipette tips; Mix slowly [3]. |
| Low Attachment Efficiency | Not enough time to attach; Poor substratum; Incorrect media | Wait longer for attachment; Use validated coated plates; Check cell lot specifications for "plateable" qualification [3]. |
| Sub-Optimal Monolayer Confluency | Seeding density too low; Insufficient dispersion during plating | Check lot-specific sheet for correct density; Disperse cells evenly in a figure-eight pattern post-seeding [3]. |
| Neural Cells Forming Clumps in 96-well Plate | Coating matrix dried out; Cells settled during dispensing | Shorten time between coating and cell seeding; Resuspend cells thoroughly before dispensing for each well [3]. |
| Failure of Neural Induction | Low-quality stem cells; Incorrect cell confluency; Wrong B-27 supplement use | Remove differentiated hPSCs before induction; Plate at correct density (e.g., 2–2.5 x 10^4 cells/cm²); Use correct, fresh B-27 supplement [3]. |
| Slow Proliferation After Passaging | Use of harsh trypsin; No appropriate neutralization | Use lower concentration Trypsin/EDTA formulations; Neutralize with the correct solution, not just serum-free media [4]. |
Adhering to standardized protocols is critical for success. The workflows below summarize key routines for thawing and handling fragile cells.
This workflow is crucial for recovering cells from cryopreservation with high viability.
Passaging cells incorrectly can severely impact future growth.
Understanding the broader landscape can help in troubleshooting and planning experiments.
The core method for determining IC50 involves measuring the biological response of a system (e.g., cell-based assay) to a range of inhibitor concentrations and fitting the data to a dose-response curve. [1]
The standard process can be visualized in the following workflow:
The data is typically fit using a four-parameter logistic (4PL) regression model, often called a "variable slope" model. [1] The equation is:
Y = Bottom + (Top - Bottom) / (1 + 10^((X - LogIC50) * HillSlope))
Where:
A critical review of methodologies highlights that the calculated IC50 value can vary significantly depending on the experimental parameters and calculation methods used. [3] Standardizing these factors within your lab is crucial for consistent results.
The table below summarizes key parameters and sources of variability to control in your IC50 assays.
| Parameter/Variable | Description & Impact | Recommendation |
|---|---|---|
| Cell Line & Model | Choice of cell line (e.g., Caco-2, transfected) and monolayer age affect transporter expression and results. [3] | Validate your chosen model with known inhibitors and substrates. |
| Assay Parameter | The specific parameter used for calculation (e.g., efflux ratio, net secretory flux) can lead to different IC50 values. [3] | Consistently use the same, biologically relevant parameter for a given project. |
| Calculation Method | Using "percent inhibition" vs. "percent control" and different software can yield varying results. [3] | Standardize the calculation equation and software across all experiments. |
| Control Substrates/Inhibitors | Using non-specific controls can lead to misinterpretation of results. [3] | Use well-characterized, specific probe substrates and inhibitors. |
Here are solutions to common problems researchers face, based on the general principles found in the search results.
Problem: High variability between replicates.
Problem: IC50 curve has a poor fit (low R²).
Problem: Inconsistent IC50 values for the same compound across different labs.
The term "APcK110" is not defined in the available literature. It's possible this refers to an APC (Adenomatous Polyposis Coli) mutant, a kinase (CK), or an internally developed reagent. The following guide addresses common specificity issues using general principles.
A systematic approach to troubleshooting specificity issues involves several key phases, as outlined in the workflow below:
Here are common questions and solutions structured for your support center.
Q1: Our reagent shows high background binding to non-target proteins. How can we reduce this?
Q2: The reagent binds to closely related targets in the same protein family. How can we improve selectivity?
Q3: The binding affinity is weak, leading to poor signal-to-noise ratios.
After implementing optimization strategies, rigorous validation is crucial. The table below summarizes key parameters and methods.
| Parameter to Assess | Description | Recommended Experimental Methods |
|---|---|---|
| Binding Affinity (Kd) | Measures the strength of the interaction. A lower Kd indicates higher affinity. | Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC) [1] |
| Specificity / Selectivity | The ability to distinguish the target from other similar molecules. | ELISA, Western Blot, or Pull-down assays against a panel of related off-target proteins [3] |
| Kinetics (k_on, k_off) | The rate of association (k_on) and dissociation (k_off). A slow k_off is key for high affinity. | SPR, BLI [1] |
| Limit of Detection (LOD) | The lowest target concentration that can be reliably detected. | Serial dilution of the target in a relevant buffer or matrix, followed by dose-response curve analysis [1] |
This is a classic method to confirm your reagent binds only to the intended target.
A key challenge is that conventional organoid culture conditions can induce significant resistance to Oxaliplatin, making in vitro drug-response predictions inaccurate compared to clinical outcomes [1]. Research indicates the culture medium composition can suppress apoptosis (programmed cell death) in the organoids, a key mechanism for Oxaliplatin's effect. One identified cause is the protein Clusterin, an apoptosis inhibitor, which demonstrates a significant correlation with this induced drug resistance [1].
| Troubleshooting Step | Key Action | Rationale & Expected Outcome |
|---|---|---|
| 1. Evaluate Culture Conditions | Review and modify the components of your organoid culture medium (ORG). | Standard ORG medium contains factors that can increase oxaliplatin resistance. Modifying it is crucial for accurate prediction [1]. |
| 2. Use a Modified Medium | Implement the modified medium condition identified in recent studies. | This new condition reduces culture-induced resistance, restoring the correlation between organoid drug response and clinical results [1]. |
| 3. Analyze Apoptosis Markers | Monitor molecular markers like cleaved PARP and cleaved Caspase-3. | In resistant conditions, levels of these apoptosis markers show minimal change after oxaliplatin treatment. Improved conditions should increase their presence [1]. |
| 4. Investigate Clusterin | Check for Clusterin expression in your organoid cultures. | Clusterin is linked to apoptosis inhibition and cell survival under standard ORG medium. Its role should be mitigated in the optimized setup [1]. |
This methodology is adapted from current research to address oxaliplatin prediction challenges [1]:
The following diagrams illustrate the experimental workflow and the molecular mechanism behind the culture-induced resistance.
Diagram 1: Experimental workflow for optimizing oxaliplatin response prediction in patient-derived organoids (PDOs).
Diagram 2: Molecular mechanism of culture-induced oxaliplatin resistance and the solution.
In the absence of specific data for APcK110, your stability study should be designed to systematically understand how environmental factors affect your product over time. The goal is to establish recommended storage conditions, a re-test period, and shelf life [1].
The table below outlines the core stability study types as described in the ICH Q1 guidance, which serves as the international standard.
| Study Type | Purpose | General Conditions (Drug Substance) | Minimum Data Period at Submission |
|---|---|---|---|
| Long-Term Testing | To assess stability under proposed storage conditions and establish shelf life/re-test period. | e.g., 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate Testing | To supplement data when "significant change" occurs at the accelerated condition. | e.g., 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated Testing | To assess the effect of short-term excursions and evaluate "significant change". | e.g., 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
> Important Note: The conditions in the table are examples for a general drug substance. The specific storage conditions (temperature, humidity, light) for your this compound study must be scientifically justified based on the nature of your product and its intended storage environment [1].
You can use the following workflow to design your own stability study for this compound. This process visualizes the key stages from design to specification setting.
The workflow's "Analyze Samples" step involves specific tests. The table below outlines potential parameters and methods you should consider for a comprehensive stability profile of this compound.
| Test Category | Specific Parameters to Assess | Potential Analytical Methods |
|---|---|---|
| Physical | Appearance (color, clarity), solubility, moisture content, crystallinity | Visual inspection, HPLC, Karl Fischer titration, XRPD |
| Chemical | Purity, assay (potency), degradation products, related substances | HPLC, LC-MS, GC |
| Microbiological | Bioburden, sterility (if applicable), endotoxin levels | Microbial enumeration tests, LAL test |
To obtain the specific data that is currently unavailable, I suggest the following actions:
| Feature | APcK110 (Investigational) | Cytarabine (Established Therapy) |
|---|---|---|
| Drug Class | Targeted Therapy (Tyrosine Kinase Inhibitor) [1] | Cytotoxic Chemotherapy (Antimetabolite) [2] [3] |
| Primary Target | Kit receptor (c-KIT) and its downstream pathways (STAT, Akt) [1] | DNA synthesis (incorporated into DNA during the S-phase) [2] |
| Key Mechanisms | Inhibits phosphorylation of Kit, Stat3, Stat5, Akt; induces caspase-dependent apoptosis [1] | Disrupts DNA synthesis and function, leading to cell death [2] |
| Efficacy In Vitro | Potently inhibited proliferation of AML cell lines (OCI/AML3, HMC1.2) and primary AML blasts; was more potent than imatinib/dasatinib and at least as potent as cytarabine in OCI/AML3 cells [1] | Efficacy is dose-dependent; forms the backbone of many combination regimens (e.g., "7+3") [3] |
| Efficacy In Vivo | Significantly prolonged survival in an OCI/AML3 mouse xenograft model compared to placebo (P=.02) [4] | Well-established clinical efficacy across different AML subtypes and settings [3] |
| Effect on Normal Cells | Did not affect proliferation of normal colony-forming cells in clonogenic assays [1] | Myelosuppressive; significantly affects normal blood cell production [2] [3] |
| Clinical Status | Pre-clinical (Not yet evaluated in human trials) [1] [4] | Standard of care; widely used for both intensive and low-intensity therapy [3] |
For research reproducibility, here are the key methodologies from the cited studies.
This compound primarily targets the Kit receptor. The diagram below summarizes this core signaling pathway and the drug's mechanism.
The key study demonstrates that this compound, a novel kit inhibitor, has anti-leukemic activity in a xenograft mouse model of Acute Myeloid Leukemia (AML) [1].
| Experimental Aspect | Details |
|---|---|
| Cell Line | OCI/AML3 cells [1] |
| Mouse Model | NOD-SCID mice (immunodeficient) [1] |
| Disease Model | Myelomonocytic AML [1] |
| Treatment Schedule | Intraperitoneal (IP) injection, every other day [1] |
| Key Efficacy Result | Significantly extended survival of treated mice compared to PBS-control (p=0.02) [1] |
The methodology from the study can be summarized as follows [1]:
The search results confirm that this compound is a inhibitor of the Kit receptor tyrosine kinase. Constitutive activation of Kit is known to contribute to the pathogenesis of AML, and targeting it induces apoptosis and inhibits proliferation in AML cells [1]. The diagram below illustrates the proposed mechanism and the in vivo experimental workflow.
The table below consolidates key experimental findings for APcK110 compared to other Kit inhibitors.
| Compound | Experimental Model | Key Efficacy Findings | Reference |
|---|---|---|---|
| This compound | Primary AML blasts (clonogenic assay) | Inhibited blast colony-forming cell proliferation in primary samples; showed little effect on normal colony-forming cells. [1] [2] | Faderl et al., Cancer Res (2009) |
| This compound | Cell lines (OCI/AML3, HMC1.2) | More potent inhibition of OCI/AML3 proliferation than imatinib or dasatinib; at least as potent as cytarabine. [1] [2] | Faderl et al., Cancer Res (2009) |
| This compound | AML Xenograft Mouse Model (OCI/AML3) | Significantly extended survival of treated mice compared to PBS control (p=0.02). [3] [4] [5] | Faderl et al., Invest New Drugs (2011) |
| Imatinib | Clinical Trial (c-Kit+ relapsed AML) | Used in a phase 1 trial with daunorubicin and cytarabine; clinical efficacy data not specified in available results. [3] [6] | Advani et al., Blood (2008) |
To help you evaluate and potentially replicate these findings, here are the detailed methodologies from the core publications.
1. Primary Blast Clonogenic Assay [1] [2]
2. In Vivo Xenograft Model [3] [4] [5]
This compound is a novel small-molecule inhibitor that targets the Kit receptor tyrosine kinase. Its mechanism of action involves inhibiting key signaling pathways that drive cell proliferation and survival in AML. [1] [2]
The following diagram illustrates how this compound targets the Kit receptor and its downstream signaling cascade.
The table below summarizes experimental data on the activity of various inhibitors against KIT D816V, primarily from cell-based assays.
| Inhibitor / Compound | Model / Cell Line | Key Experimental Finding (IC₅₀) | Primary Reference |
|---|---|---|---|
| PKC412 (Midostaurin) | HMC-1.2 cells (KIT D816V & V560G) | 50-250 nM | [1] |
| PKC412 (Midostaurin) | Primary neoplastic mast cells (KIT D816V) | Growth inhibition observed | [1] |
| AMN107 | HMC-1.2 cells (KIT D816V & V560G) | Less potent than PKC412 in D816V+ cells | [1] |
| AMN107 | Ba/F3 cells with inducible KIT D816V | Less potent than PKC412 | [1] |
| Ellipticine derivatives | Purified KIT kinase domains | Inhibits wild-type and D816V c-Kit with comparable potency via ATP competition | [2] |
| Dasatinib | c-Kit/D816V expressing Ba/F3 cells | Inhibits the D816V mutant | [3] |
| Imatinib | c-Kit/D816V expressing cells | Resistance / Fails to block tyrosine kinase activity | [1] [3] |
The data in the table above was generated using specific experimental models and methodologies crucial for interpreting the results.
Cell Lines Used:
Primary Cell Assays: Studies also use primary neoplastic mast cells isolated from patients with systemic mastocytosis to confirm findings in a more clinically relevant context [1].
Key Methodologies:
The following diagram illustrates the constitutive activation of KIT D816V and the signaling pathways it activates, which are targeted by inhibitors.
The KIT D816V mutation causes constitutive, ligand-independent activation of the receptor, leading to continuous signaling through key pathways like STAT5, PI3K/AKT, and RAS/ERK that drive cell survival and proliferation [5] [3]. The inhibitors discussed act primarily by competing with ATP in the kinase domain, blocking its enzymatic activity and shutting down these oncogenic signals [2] [1].
For robust experimental design, keep these points in mind:
The following table summarizes the key experimental data demonstrating the survival benefit of APcK110 in a mouse model of Acute Myeloid Leukemia (AML) [1] [2] [3].
| Assessment Parameter | This compound-Treated Group | Control (PBS) Group | Statistical Significance |
|---|---|---|---|
| Survival | Significantly extended | Baseline for comparison | ( p = 0.02 ) |
| Tumor Development | All mice developed AML | All mice developed AML | Not Significant (Model Success) |
| Model Histology | Myelomonocytic AML | Myelomonocytic AML | Not Significant (Model Success) |
The anti-leukemic activity of this compound was evaluated in vivo using the following methodology [1] [2] [3].
Step 1: Mouse Model Preparation
Step 2: Leukemia Model Establishment
Step 3: Dosing Regimen
The workflow of this experiment is illustrated below.
Based on the search results, here is key context for your objective comparison.
APcK110 was primarily developed as a novel inhibitor of Kit (c-KIT), a receptor tyrosine kinase. Its selectivity was profiled through a primary high-throughput screen against a panel of 240 human kinases [1].
The table below summarizes the key kinases inhibited by this compound based on this screening data [1]:
| Kinase Target | Inhibition Note |
|---|---|
| Kit (wild-type) | Primary target [1]. |
| KIT (D816V mutant) | Primary target; this is a common activating mutation in certain leukemias [1]. |
| TGFBR2 | Off-target inhibition [1]. |
| MEK2 | Off-target inhibition [1]. |
| p38 gamma | Off-target inhibition [1]. |
| RET | Off-target inhibition [1]. |
| MEK4 | Off-target inhibition [1]. |
| MAP4K5 | Off-target inhibition [1]. |
| MAP4K4 | Off-target inhibition [1]. |
| Aurora Kinase B | Off-target inhibition [1]. |
| PKC alpha | Off-target inhibition [1]. |
The following diagram illustrates the signaling pathway of Kit and the points where this compound exerts its inhibitory effect, based on experimental findings from the study [1]:
The same study compared the potency of this compound with other Kit inhibitors, specifically imatinib and dasatinib, in cellular models. The experimental data below is derived from cell proliferation and survival assays (MTT assays) conducted in the SCF-responsive OCI/AML3 cell line [1].
| Inhibitor | Relative Potency in OCI/AML3 Cells (vs. This compound) | Key Experimental Findings [1] |
|---|---|---|
| This compound | Baseline (most potent) | More potent inhibitor of OCI/AML3 proliferation than imatinib and dasatinib. |
| Imatinib | Less potent | Clinically used Kit inhibitor; used as a comparator in the study. |
| Dasatinib | Less potent | Clinically used Kit inhibitor; used as a comparator in the study. |
| Cytarabine | At least as potent | Standard chemotherapy drug; this compound was at least as potent as cytarabine in the tested model. |
The key experiments cited in the comparative data for this compound were conducted as follows:
Kinase Selectivity Profiling: The primary screen was performed by Ambit Biosciences using a competitive binding assay against a T7-bacteriophage library displaying 240 human kinases. This compound was tested at a concentration of 10 μmol/L. In this assay, kinases that bind to a immobilized ligand matrix can be competitively displaced by the test compound; the reduction in phage-bound kinase indicates inhibition [1].
Cell Proliferation and Survival Assay (MTT Assay): The potency of this compound in cell lines was determined using an MTT-based cell proliferation/cytotoxicity assay. Cells were plated and treated with a dose range of the inhibitor. After the incubation period, cell viability was measured. The data was used to demonstrate that this compound inhibits proliferation in a dose-dependent manner and to compare its potency directly against other inhibitors [1].
Mechanism of Action Analysis: To confirm the on-target effect and understand the downstream consequences, researchers performed immunoblotting (Western blot) analysis. They measured the inhibition of phosphorylation of Kit and its key downstream signaling proteins (Stat3, Stat5, Akt). Induction of apoptosis was confirmed by detecting the cleavage of caspase-3 and PARP, which are hallmark biochemical events in apoptotic cells [1].
The available data for this compound comes from a single, targeted selectivity screen. For a modern and comprehensive assessment, you should be aware of current best practices: